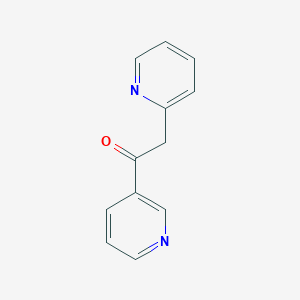

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one

Übersicht

Beschreibung

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features two pyridine rings connected by an ethanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of 2-bromopyridine with 3-pyridylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethanone bridge to an ethane bridge.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethane.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)ethan-1-one: Lacks the additional pyridine ring, leading to different chemical properties and reactivity.

1-(Pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring in a different position, affecting its chemical behavior.

2,2’-Bipyridine: Contains two pyridine rings but connected directly without an ethanone bridge, commonly used as a ligand in coordination chemistry.

Uniqueness

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to the presence of two pyridine rings connected by an ethanone bridge, which imparts distinct chemical properties and reactivity

Biologische Aktivität

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one, a compound characterized by its dual pyridine structure and a ketone functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and possible therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C12H10N2O, indicating it contains twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The presence of two pyridine rings may enhance its biological activity compared to other similar compounds.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. These methods often involve reactions that allow for the introduction of various functional groups to enhance biological properties. The versatility in synthesis highlights the compound's potential for further modification to optimize its activity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Certain pyridine derivatives have shown effectiveness against various pathogens.

- Analgesic Effects : Some studies suggest that derivatives can inhibit pain pathways, particularly through the inhibition of specific kinases such as p38α MAPK, which is implicated in pain hypersensitivity .

Table 1: Biological Activity of Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one | Analgesic | p38α MAPK inhibitor |

| 4-Pyridone | Antimicrobial | Disrupts bacterial cell wall synthesis |

| 2-Acetylpyridine | Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| 3-Pyridinol | Neuroprotective | Antioxidant properties |

Case Study 1: Analgesic Properties

A study evaluated the analgesic properties of a series of pyridin-2(1H)-one derivatives in a rat model of inflammatory mechanical allodynia (MA). The compound 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was identified as particularly effective, demonstrating rapid prevention of MA development and reversal of neuropathic pain symptoms .

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial efficacy of pyridine derivatives against Chlamydia species. Compounds derived from pyridine scaffolds exhibited selective activity against these pathogens, suggesting that modifications to the pyridine structure could lead to new antimicrobial agents .

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for optimizing its therapeutic potential. Interaction studies are essential for determining how this compound behaves in biological systems, including absorption rates, distribution in tissues, metabolism, and excretion profiles.

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-4-3-6-13-9-10)8-11-5-1-2-7-14-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRWCMGYLGCAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313880 | |

| Record name | 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59576-33-9 | |

| Record name | 2-(2-Pyridinyl)-1-(3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59576-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 278059 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059576339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC278059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.